Technical Guide: 1H-Indazole-3-carbothioamide Chemical Properties
Technical Guide: 1H-Indazole-3-carbothioamide Chemical Properties
[1][2]
Executive Summary: The Indazole Scaffold in Medicinal Chemistry
1H-Indazole-3-carbothioamide represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for the ubiquitous indazole-3-carboxamide.[1] While the amide variant is well-documented in kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and ion channel modulators (CRAC channel blockers), the thioamide derivative offers distinct physicochemical advantages: enhanced lipophilicity, altered hydrogen-bonding metrics, and unique reactivity profiles for heterocyclic ring closure.[2]
This guide details the structural dynamics, synthetic pathways, and reactivity of the core 1H-indazole-3-carbothioamide scaffold, providing a roadmap for its utilization as a building block in lead optimization.[2]
Structural Analysis & Physicochemical Properties[1][3][4][5]
Tautomeric Equilibria
The molecule exhibits complex tautomeric behavior due to the interplay between the indazole ring nitrogen atoms and the thioamide moiety.[2]
-
Annular Tautomerism (1H vs. 2H): The 1H-indazole form is thermodynamically favored over the 2H-form in the solid state and non-polar solvents due to aromatic stabilization (10
-electron system).[1] -
Thioamide-Imidothioic Acid Tautomerism: The C=S group can tautomerize to the C-SH (thiol) form, particularly in the presence of bases or during metal coordination.[1][2]
Visualizing the Tautomeric Landscape:
Figure 1: Tautomeric equilibria of the indazole-3-carbothioamide core.
Physicochemical Data Profile
The replacement of oxygen (amide) with sulfur (thioamide) significantly alters the molecular properties, increasing lipophilicity (LogP) and acidity.[2]
| Property | Value (Computed) | Significance in Drug Design |
| Molecular Formula | C₈H₇N₃S | Core scaffold |
| Molecular Weight | 177.23 g/mol | Fragment-based drug design compliant |
| LogP (XLogP3) | ~1.4 | Higher permeability than corresponding amide (LogP ~0.[1][2]8) |
| H-Bond Donors | 2 | N-H (Indazole) + NH₂ (Thioamide) |
| H-Bond Acceptors | 1 | Sulfur is a weaker acceptor than Oxygen |
| Topological Polar Surface Area | ~70 Ų | Good predictor for membrane penetration |
| pKa (Indazole NH) | ~13.8 | Weakly acidic; deprotonation requires strong base |
Synthetic Pathways[1][2]
Synthesis of 1H-indazole-3-carbothioamide typically proceeds via thionation of the corresponding amide or nitrile precursors.[1] The choice of reagent depends on functional group tolerance.[1]
Primary Routes[1][2]
-
From 1H-Indazole-3-carboxamide (Thionation):
-
From 1H-Indazole-3-carbonitrile (Pinner-like Reaction):
Synthesis Workflow Diagram:
Figure 2: Synthetic strategies for accessing the 1H-indazole-3-carbothioamide scaffold.[2]
Chemical Reactivity & Applications[1][4][6][7][9]
The Hantzsch Thiazole Synthesis
The thioamide group is a prime "handle" for heterocycle formation.[1] Reacting 1H-indazole-3-carbothioamide with
-
Mechanism: S-alkylation followed by cyclodehydration.[1]
-
Application: This generates a bis-heterocyclic system common in kinase inhibitors (e.g., inhibiting CDK or GSK-3
).[1][2]
Bioisosterism in Drug Design
Substituting the carbonyl oxygen of an amide with sulfur (thioamide) induces several pharmacological shifts:
-
Proteolytic Stability: Thioamides are generally more resistant to enzymatic hydrolysis (peptidases) than amides.[1][2]
-
Conformational Lock: The rotation barrier of the C-N bond in thioamides is higher than in amides, potentially locking the bioactive conformation.[2]
-
Hydrogen Bonding: The thioamide N-H is a stronger H-bond donor (more acidic), while the Sulfur is a weaker H-bond acceptor.[1][2] This can improve potency if the target pocket contains a strong H-bond acceptor (e.g., a backbone carbonyl).[1][2]
Experimental Protocol: Synthesis from Amide
Objective: Synthesis of 1H-indazole-3-carbothioamide from 1H-indazole-3-carboxamide using Lawesson’s Reagent.
Safety Note: Lawesson’s reagent generates H₂S and phosphorus byproducts.[1] Perform all operations in a well-ventilated fume hood.
Materials
Methodology
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-indazole-3-carboxamide (1 mmol) in anhydrous THF (10 mL).
-
Addition: Add Lawesson’s Reagent (0.6 mmol) in a single portion.
-
Reflux: Heat the reaction mixture to reflux (66°C for THF, 110°C for Toluene) under an inert atmosphere (N₂ or Ar) for 3–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM). The product will typically be less polar than the starting amide.[1]
-
Workup:
-
Purification: Purify the crude residue by flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Characterization:
References
-
PubChem. 1H-Indazole-3-carboxamide (Compound Summary). National Library of Medicine.[1] [Link]
-
Swamy, G. N., et al. (2012).[1][2] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.[1][2] [Link]
-
Ozturk, T., Ertas, E., & Mert, O. (2007).[2] Use of Lawesson's reagent in organic syntheses.[1][3][4][6] Chemical Reviews, 107(11), 5210-5278.[1][2] [Link]
-
Zhang, S., et al. (2020).[1][2] Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.[1] Bioorganic & Medicinal Chemistry Letters.[1][2] [Link]
Sources
- 1. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
